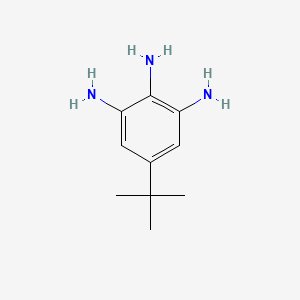
5-Tert-butylbenzene-1,2,3-triamine
Overview
Description
5-Tert-butylbenzene-1,2,3-triamine is an organic compound with the molecular formula C10H17N3 It consists of a benzene ring substituted with a tert-butyl group and three amino groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Tert-butylbenzene-1,2,3-triamine can be synthesized through several methods. One common approach involves the nitration of tert-butylbenzene followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the compound can be synthesized by the reaction of tert-butylbenzene with ammonia in the presence of a suitable catalyst under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylbenzene-1,2,3-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 5-tert-butylbenzene-1,2,3-trinitrobenzene.
Reduction: Reformation of this compound from nitro derivatives.
Substitution: Formation of amides or secondary amines depending on the substituent used.
Scientific Research Applications
5-Tert-butylbenzene-1,2,3-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butylbenzene-1,2,3-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,2,3-Triaminobenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.
5-tert-Butylbenzene-1,2,4-triamine: Similar structure but with amino groups at different positions, leading to different reactivity and applications.
Uniqueness
5-Tert-butylbenzene-1,2,3-triamine is unique due to the combination of the tert-butyl group and three amino groups on the benzene ring
Properties
IUPAC Name |
5-tert-butylbenzene-1,2,3-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGJAOKLGWCUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649951 | |
| Record name | 5-tert-Butylbenzene-1,2,3-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-26-6 | |
| Record name | 5-tert-Butylbenzene-1,2,3-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


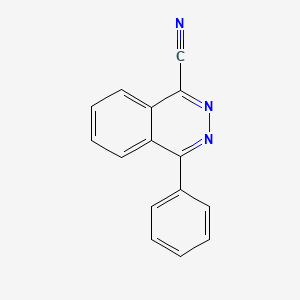
![(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B3345113.png)


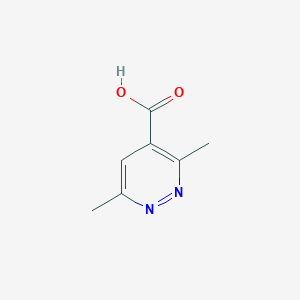
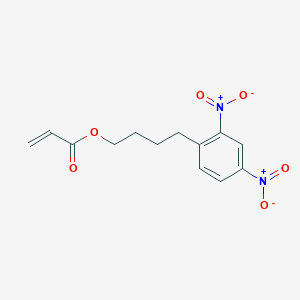
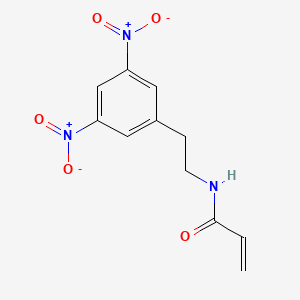
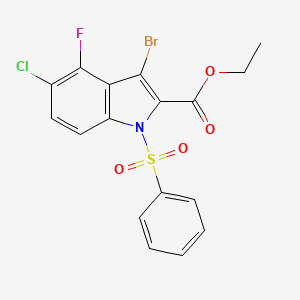
![2-[(Naphthalen-1-yl)methyl]-1H-imidazole](/img/structure/B3345169.png)
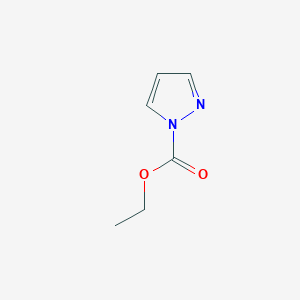
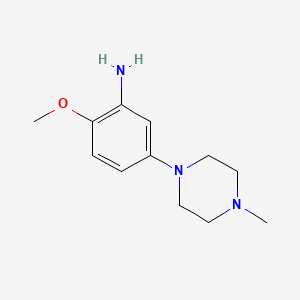
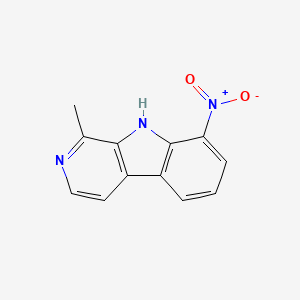
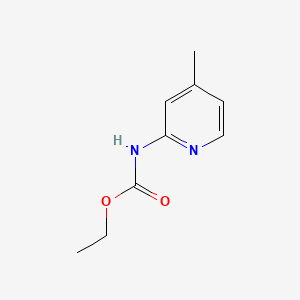
![3-Methylidene-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B3345225.png)
